molecular formula C18H13N3O3S2 B11305122 7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide

7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11305122
M. Wt: 383.4 g/mol
InChI Key: NBYXSXNHXUYQJU-UHFFFAOYSA-N
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Description

7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a thiophene ring, a thiadiazole ring, and a chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions. One common approach is to start with the synthesis of the thiophene and thiadiazole intermediates, followed by their coupling with the chromene derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials, such as polymers and dyes, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as 2-acetyl-5-methylthiophene, share similar structural features and chemical properties.

    Thiadiazole Derivatives:

    Chromene Derivatives: Compounds with the chromene ring, such as 4-oxo-4H-chromene-2-carboxamide, have comparable chemical behavior and uses.

Uniqueness

The uniqueness of 7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical properties and potential applications. This structural complexity allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H13N3O3S2

Molecular Weight

383.4 g/mol

IUPAC Name

7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H13N3O3S2/c1-9-3-5-11-12(22)8-14(24-13(11)7-9)17(23)20-18-19-16(21-26-18)15-6-4-10(2)25-15/h3-8H,1-2H3,(H,19,20,21,23)

InChI Key

NBYXSXNHXUYQJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC(=NS3)C4=CC=C(S4)C

Origin of Product

United States

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